Methyl 3-methylisonicotinate Methyl 3-methylisonicotinate
Brand Name: Vulcanchem
CAS No.: 116985-92-3
VCID: VC20848489
InChI: InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3
SMILES: CC1=C(C=CN=C1)C(=O)OC
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

Methyl 3-methylisonicotinate

CAS No.: 116985-92-3

Cat. No.: VC20848489

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methylisonicotinate - 116985-92-3

Specification

CAS No. 116985-92-3
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name methyl 3-methylpyridine-4-carboxylate
Standard InChI InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3
Standard InChI Key UWOZODSMOOALPG-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1)C(=O)OC
Canonical SMILES CC1=C(C=CN=C1)C(=O)OC

Introduction

Structure and Chemical Properties

Molecular Structure

Methyl 3-methylisonicotinate is a pyridine derivative with the molecular formula C₈H₉NO₂. Structurally, it consists of a pyridine ring with a methyl group at the 3-position and a methyl carboxylate group at the 4-position. This compound belongs to the broader family of isonicotinic acid derivatives, which are characterized by a carboxylic acid group (or its derivatives) at the 4-position of the pyridine ring.

Unlike Methyl isonicotinate (C₇H₇NO₂), which lacks the methyl substituent at the 3-position, Methyl 3-methylisonicotinate features this additional methyl group that alters its electronic properties and reactivity profiles. Similar compounds like Methyl 3-nitroisonicotinate contain a nitro group instead of a methyl group at the 3-position.

PropertyMethyl 3-methylisonicotinate (estimated)Methyl isonicotinateMethyl 3-aminoisonicotinate
Molecular Weight151.16 g/mol137.14 g/mol152.15 g/mol
Physical StateLikely crystalline solidCrystalline solidWhite powder
Melting PointEstimated 40-60°C38°C84-86°C
Boiling PointEstimated 250-280°CNot specified292.5±20.0°C
SolubilityLikely soluble in organic solvents like methanol, chloroformSoluble in chloroformNot specified

The physical properties of Methyl 3-methylisonicotinate would likely fall between those of Methyl isonicotinate and its other 3-substituted derivatives, with the methyl group typically offering better solubility in non-polar solvents compared to more polar substituents.

Synthesis Methods

Esterification of 3-methylisonicotinic acid

This approach would parallel the synthesis of Methyl nicotinate, which is produced by esterification of nicotinic acid with methanol in the presence of sulfuric acid catalyst . For Methyl 3-methylisonicotinate, the reaction would involve:

3-methylisonicotinic acid + methanol → Methyl 3-methylisonicotinate + water

The reaction would likely require refluxing for several hours (approximately 13-16 hours based on similar reactions) in the presence of concentrated sulfuric acid as a catalyst .

Methylation of Methyl isonicotinate

Synthetic RouteReagentsConditionsExpected Yield
Esterification3-methylisonicotinic acid, methanol, H₂SO₄Reflux, 13-16 hours70-80%
MethylationMethyl isonicotinate, methylating agent, catalystDepends on the methylating agentVariable

The purification process would likely involve neutralization with sodium bicarbonate followed by extraction with chloroform or ethyl acetate, similar to the purification of Methyl nicotinate described in the literature .

Chemical Reactivity

Functional Group Reactivity

Methyl 3-methylisonicotinate contains two key functional groups that determine its reactivity:

Ester Group

The methyl ester group at the 4-position would be susceptible to:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions

  • Transesterification: Exchange of the methyl group with other alcohols

  • Reduction: Conversion to the primary alcohol (3-methyl-4-hydroxymethylpyridine) using reducing agents like sodium borohydride, similar to the reduction of Methyl nicotinate to 3-pyridyl methanol

Pyridine Ring

The pyridine ring with a methyl substituent would display:

  • Electrophilic substitution: Difficult due to the electron-deficient nature of pyridine, but the methyl group would provide some activating effect

  • Nucleophilic substitution: More favorable, particularly at positions 2 and 6

  • Oxidation of the methyl group: Potential conversion to aldehyde or carboxylic acid groups under appropriate oxidizing conditions

Comparative Reactivity

The methyl group at the 3-position would alter the reactivity compared to Methyl isonicotinate:

  • Increased electron density in the pyridine ring

  • Slight steric hindrance for reactions near the 3-position

  • Potential for further functionalization through the methyl group

Applications and Research

Organic Synthesis

As with Methyl 3-nitroisonicotinate, this compound could serve as an important intermediate in organic synthesis, particularly for the preparation of more complex pyridine derivatives. The methyl group at the 3-position offers a handle for further functionalization.

Pharmaceutical Research

Analytical Identification

Spectroscopic Characteristics

Based on related compounds, the following spectroscopic features would be expected:

Infrared Spectroscopy (IR)

Expected key bands:

  • C=O stretching: approximately 1720-1740 cm⁻¹

  • C=N stretching: approximately 1580-1600 cm⁻¹

  • C=C aromatic stretching: approximately 1400-1450 cm⁻¹

  • C-O-C stretching: approximately 1200-1300 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Expected ¹H NMR signals:

  • Pyridine ring protons: δ 8.5-9.5 ppm (H-2 and H-6)

  • Pyridine ring proton: δ 7.5-8.0 ppm (H-5)

  • Methyl ester group: δ 3.9-4.1 ppm

  • Methyl group at 3-position: δ 2.3-2.5 ppm

Mass Spectrometry

Expected fragmentation pattern would include:

  • Molecular ion peak at m/z 151

  • Fragment peaks at m/z 136 [M-CH₃]⁺

  • Fragment peaks at m/z 120 [M-OCH₃]⁺

  • Fragment peaks at m/z 92 [pyridine ring with methyl]⁺

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